2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid
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Overview
Description
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is an organic compound belonging to the phenanthroline family. It is characterized by the presence of two methyl groups at the 2 and 9 positions, and a carboxylic acid group at the 5 position on the phenanthroline ring. This compound is known for its chelating properties and is widely used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,9-dimethyl-1,10-phenanthroline.
Carboxylation: The aldehyde groups are then converted to carboxylic acid groups through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide in 1,4-dioxane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acyl chloride and subsequent substituted products.
Scientific Research Applications
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as a chelating agent in biochemical assays to study metal ion interactions.
Medicine: Investigated for its potential use in drug development due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloproteins by removing the metal ions required for their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Lacks the carboxylic acid group but shares similar chelating properties.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Contains additional phenyl groups, enhancing its hydrophobicity and binding affinity.
1,10-Phenanthroline: The parent compound without methyl or carboxylic acid groups, widely used as a chelating agent.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-8-3-5-10-7-12(15(18)19)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3,(H,18,19) |
InChI Key |
SDWCEVMJPFJVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)C(=O)O)C=CC(=N3)C |
Origin of Product |
United States |
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